

Physical and chemical properties of 7-azabicyclo[2.2.1]heptane hydrochloride

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Compound of Interest

Compound Name: 7-Azabicyclo[2.2.1]heptane

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An In-depth Technical Guide to 7-Azabicyclo[2.2.1]heptane Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-azabicyclo[2.2.1]heptane** hydrochloride, a key building block in medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Physical and Chemical Properties

7-Azabicyclo[2.2.1]heptane hydrochloride is a white solid, recognized for its rigid bicyclic structure which serves as a constrained analog of proline. This structural rigidity is a valuable attribute in the design of pharmacologically active molecules, as it allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **7-azabicyclo[2.2.1]heptane** and its hydrochloride salt.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ N·HCl	[3]
Molecular Weight	133.62 g/mol	[3][4]
CAS Number	27514-07-4	[3][4]
Appearance	White solid	[5]
Purity	≥96%	[5]

Table 1: General Properties of **7-Azabicyclo[2.2.1]heptane** Hydrochloride

Property	Value	Source(s)
Melting Point	261-263 °C	[4]
Boiling Point	144.1 °C at 760 mmHg (of free base)	
Solubility	Sparingly soluble in water (21 g/L at 25 °C for free base)	

Table 2: Physical Properties of **7-Azabicyclo[2.2.1]heptane** and its Hydrochloride

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **7-azabicyclo[2.2.1]heptane** hydrochloride.

Nucleus	Solvent	Chemical Shift (δ) ppm
¹ H NMR	CDCl ₃	0.5 (1H), 5.8 (1H), 7.76 (2H), 8.36 (2H)
¹³ C NMR	Not explicitly found for hydrochloride salt	

Table 3: NMR Spectral Data for **7-Azabicyclo[2.2.1]heptane** Hydrochloride

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of **7-azabicyclo[2.2.1]heptane** hydrochloride.

Synthesis of 7-Azabicyclo[2.2.1]heptane Hydrochloride

A common synthetic route to N-substituted **7-azabicyclo[2.2.1]heptanes** starts from trans-4-aminocyclohexanol.[1] The overall workflow involves N-protection, mesylation, intramolecular cyclization, deprotection, and finally N-substitution.[1] The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.



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Caption: Overall workflow for the synthesis of N-substituted **7-azabicyclo[2.2.1]heptanes**.

Step 1: N-Protection of trans-4-Aminocyclohexanol The amino group of trans-4-aminocyclohexanol hydrochloride is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dichloromethane.[1]

Step 2: Mesylation of N-Boc-4-aminocyclohexanol The hydroxyl group is activated by conversion to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.[1]

Step 3: Intramolecular Cyclization The mesylated compound undergoes intramolecular cyclization upon treatment with a strong base to form the bicyclic N-Boc-**7-azabicyclo[2.2.1]heptane**. [1]

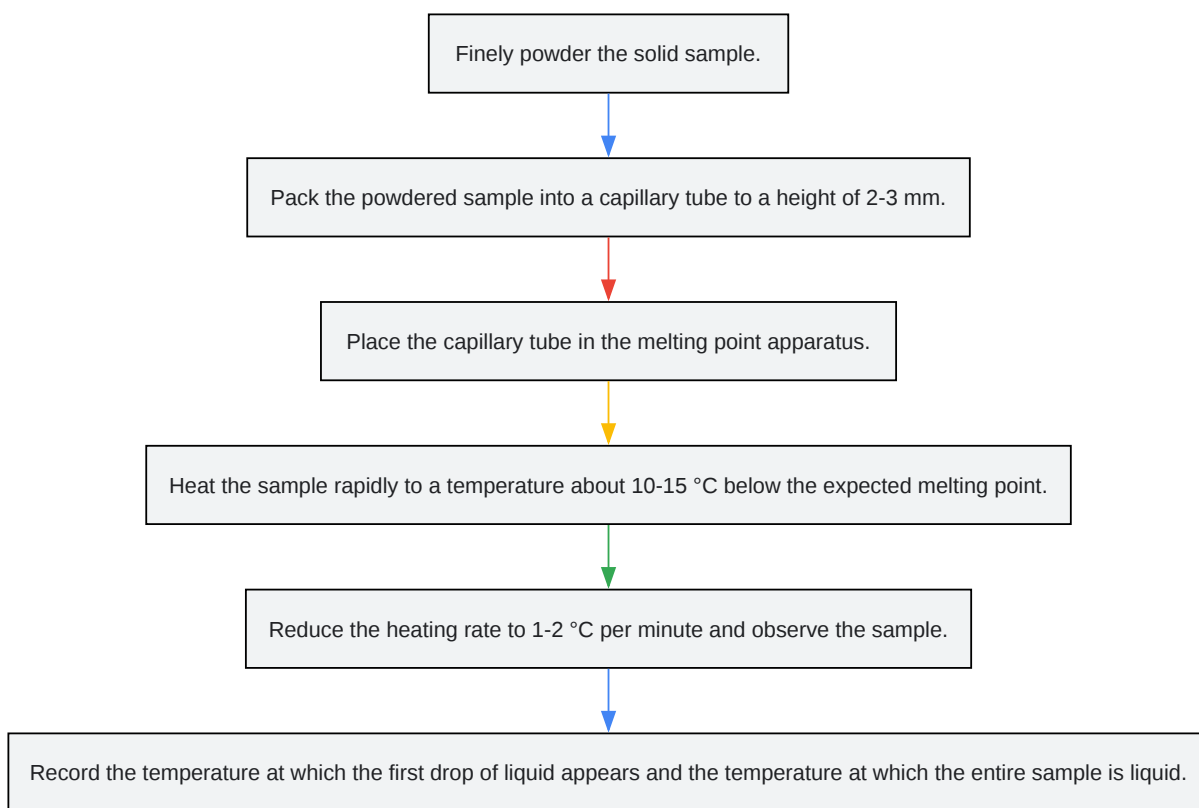
Step 4: Deprotection The Boc protecting group is removed under acidic conditions to yield the free base, **7-azabicyclo[2.2.1]heptane**. [1]

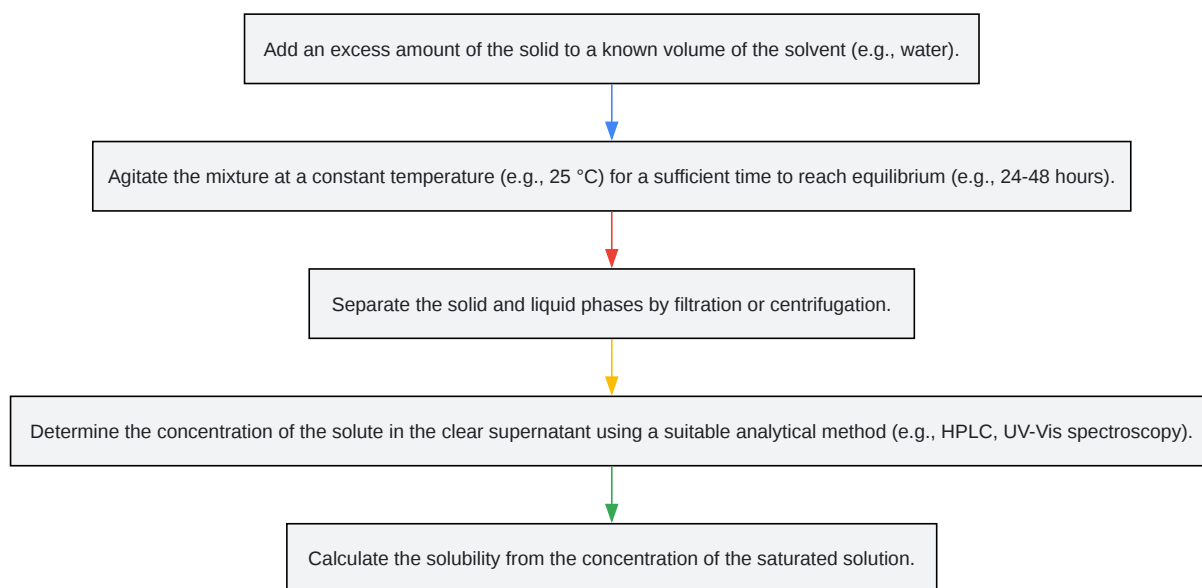
Step 5: Formation of the Hydrochloride Salt The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated

by filtration.

Determination of Melting Point

The melting point of **7-azabicyclo[2.2.1]heptane** hydrochloride is determined using a capillary melting point apparatus.





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